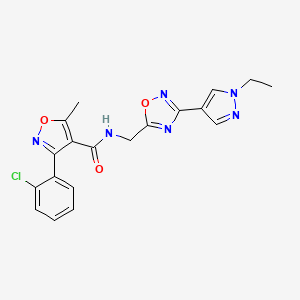

3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN6O3/c1-3-26-10-12(8-22-26)18-23-15(29-25-18)9-21-19(27)16-11(2)28-24-17(16)13-6-4-5-7-14(13)20/h4-8,10H,3,9H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPPDZGQOGNPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of the compound can be broken down into several key components:

- Chlorophenyl Group : Imparts lipophilicity and potential interaction with biological membranes.

- Pyrazole and Oxadiazole Moieties : Known for their roles in anticancer and antimicrobial activities.

- Isoxazole Ring : Associated with various biological properties, including anti-inflammatory effects.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have indicated that derivatives containing pyrazole and oxadiazole structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells via the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and disrupting the cell cycle .

- Cell Line Studies : In vitro studies on HepG2 (liver cancer) cells showed that the compound effectively inhibited cell proliferation, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The presence of the pyrazole moiety is linked to antimicrobial effects:

- Broad Spectrum : Compounds similar to this one have demonstrated activity against various bacterial strains and fungi. For example, pyrazole derivatives have been reported to possess antibacterial and antifungal properties .

- Mechanism : The exact mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

The isoxazole component contributes to anti-inflammatory effects:

- Cytokine Modulation : Research indicates that similar compounds can reduce levels of pro-inflammatory cytokines, thereby alleviating inflammation in various models .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Pyrazole Moiety : Essential for cytotoxic activity; modifications can enhance or diminish potency.

- Oxadiazole Substituents : Influence on activity varies based on the nature of substituents; electron-withdrawing groups generally enhance activity.

- Chlorophenyl Group : Enhances lipophilicity, facilitating better membrane penetration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual heterocyclic system (isoxazole + oxadiazole) and ethylpyrazole substitution. Key comparisons include:

- Substituent Impact: The 2-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs (e.g., 3c in with p-tolyl, mp 123–125°C vs. chlorophenyl derivatives with higher mp) . The 1-ethylpyrazole on the oxadiazole ring likely improves metabolic stability over bulkier aryl groups (e.g., phenyl in ), as alkyl chains resist oxidative degradation better than aromatic systems .

Physicochemical Properties

- Melting Points : Chlorine substituents generally increase melting points due to enhanced intermolecular forces (e.g., 3b in , mp 171–172°C with 4-chlorophenyl vs. 3a, mp 133–135°C with phenyl) . The target compound’s melting point is expected to align with chlorinated analogs (~150–180°C).

- Solubility: The ethylpyrazole group may reduce aqueous solubility compared to polar substituents (e.g., cyano groups in derivatives) but improve membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for constructing the 1,2,4-oxadiazole and isoxazole rings in this compound?

- The 1,2,4-oxadiazole ring can be synthesized via cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) at 120°C, as demonstrated in analogous oxadiazole derivatives . For the isoxazole moiety, cyclocondensation of β-ketoesters with hydroxylamine derivatives is a common approach, optimized with reagents like DMF-DMA (N,N-dimethylformamide dimethyl acetal) . Post-synthetic modifications (e.g., alkylation, acylation) can introduce substituents like the 2-chlorophenyl group.

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Use a combination of spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for carboxamide).

- NMR (¹H/¹³C) to verify substituent positions and connectivity, e.g., distinguishing pyrazole C-H environments .

- X-ray crystallography for unambiguous 3D structure determination, particularly to resolve steric effects from the ethyl-pyrazole and chlorophenyl groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the oxadiazole and isoxazole rings. Avoid prolonged exposure to light or humidity. Stability assays using HPLC-MS can monitor degradation products, such as hydrolyzed oxadiazole intermediates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and electronic properties of this compound?

- Wavefunction analysis (Multiwfn software) enables mapping of electrostatic potential (ESP) surfaces to identify reactive sites (e.g., electrophilic regions near the oxadiazole ring) .

- Density Functional Theory (DFT) calculations predict regioselectivity in cyclization steps and assess steric clashes between the ethyl-pyrazole and chlorophenyl groups .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Dynamic NMR experiments can clarify unexpected splitting patterns caused by restricted rotation (e.g., hindered rotation of the ethyl group on the pyrazole) .

- DFT-optimized structures compared to experimental data (e.g., bond angles from crystallography) identify discrepancies arising from solvent effects or crystal packing .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Systematically modify substituents:

- Replace the 2-chlorophenyl group with 4-fluoro or nitro analogs to assess electronic effects on target binding .

- Vary the ethyl group on the pyrazole to larger alkyl chains (e.g., propyl) to probe steric tolerance.

- Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs . Validate with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What advanced purification techniques mitigate impurities from side reactions?

- Preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) separates closely related by-products (e.g., uncyclized intermediates).

- Flash chromatography with silica gel and ethyl acetate/hexane mixtures resolves regioisomeric impurities .

Q. How can flow chemistry improve scalability and reproducibility of the synthesis?

- Continuous-flow reactors enable precise control of temperature and residence time during cyclization steps, reducing side products (e.g., over-oxidation).

- Design of Experiments (DoE) optimizes parameters like reagent stoichiometry and flow rates for maximal yield .

Methodological Tables

Table 1: Key Spectroscopic Benchmarks for Structural Validation

| Technique | Expected Signal/Feature | Reference |

|---|---|---|

| ¹H NMR | Singlet (~δ 2.5 ppm) for isoxazole-CH₃ | |

| ¹³C NMR | Carboxamide C=O at ~δ 165–170 ppm | |

| IR | N-H stretch (amide) at ~3300 cm⁻¹ |

Table 2: Computational Parameters for DFT Optimization

| Software | Functionals/Basis Sets | Application |

|---|---|---|

| Gaussian 16 | B3LYP/6-311++G(d,p) | Geometry optimization |

| Multiwfn | Electron Localization Function | Reactivity analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.